An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Florosenine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Florosenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Florosenine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio. As a member of the otonecine-type subclass of these alkaloids, its chemical architecture is characterized by a distinctive bicyclic necine base esterified with two necic acids. This guide provides a comprehensive overview of the chemical structure and stereochemistry of florosenine, consolidating available data to serve as a technical resource for researchers in natural product chemistry, toxicology, and drug development. The document details the molecular structure, stereochemical configuration, and presents a summary of key chemical data.
Chemical Structure
Florosenine is classified as an otonecine-type pyrrolizidine alkaloid.[1][2][3] Unlike the more common retronecine or heliotridine bases, the otonecine core features a monocyclic base with a characteristic transannular interaction between a keto group and a tertiary amine.[2] The fundamental structure of florosenine is a diester of the otonecine necine base.[1][2] One of the esterifying acids is acetic acid.[2]
The molecular formula for florosenine is C₂₁H₂₉NO₈, and it has a molecular weight of approximately 423.46 g/mol .
Table 1: General Chemical Data for Florosenine
| Property | Value |
| Molecular Formula | C₂₁H₂₉NO₈ |
| Molecular Weight | 423.46 g/mol |
| CAS Registry Number | 16958-30-8 |
| Compound Type | Pyrrolizidine Alkaloid (Otonecine-type) |
Stereochemistry
The stereochemistry of florosenine is complex, possessing multiple chiral centers. The IUPAC International Chemical Identifier (InChI) provides insight into the defined and undefined stereocenters within the molecule.
InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21+/m1/s1
Experimental Data and Protocols
A comprehensive search of the scientific literature did not yield specific, detailed experimental protocols for the isolation, purification, or synthesis of florosenine. Similarly, detailed quantitative data from techniques such as X-ray crystallography or a complete assignment of ¹H and ¹³C NMR spectra are not publicly available.
General Isolation of Pyrrolizidine Alkaloids from Senecio Species
While a specific protocol for florosenine is not available, a general workflow for the extraction of pyrrolizidine alkaloids from plants of the Senecio genus can be described. This typically involves the following steps:
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Extraction : Dried and powdered plant material is extracted with a solvent, often methanol or ethanol, sometimes acidified to aid in the extraction of the basic alkaloids.
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Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is acidified, and non-basic components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane.
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Chromatographic Purification : The resulting crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
The following diagram illustrates a generalized workflow for the isolation of pyrrolizidine alkaloids.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research detailing the signaling pathways directly modulated by florosenine. As a pyrrolizidine alkaloid, its biological activity and toxicological profile are of significant interest. Pyrrolizidine alkaloids are known to be hepatotoxic, and their toxicity is generally associated with the metabolic activation of the necine base by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
The logical relationship for the toxicological activation of pyrrolizidine alkaloids is depicted below.
Conclusion
Florosenine presents a complex and interesting chemical structure within the otonecine class of pyrrolizidine alkaloids. While its fundamental molecular formula and connectivity are established, a complete and unambiguous determination of its absolute stereochemistry remains an area for further investigation. The lack of publicly available, detailed experimental data, particularly high-resolution NMR and X-ray crystallographic analyses, highlights a gap in the comprehensive characterization of this natural product. Future research focused on the total synthesis of florosenine and the full elucidation of its stereochemical and biological properties will be invaluable to the fields of natural product chemistry and toxicology.



